3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
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Overview
Description
3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is a complex organic compound with the molecular formula C17H19NO4 and a molecular weight of 301.34 g/mol . This compound is characterized by its bicyclic structure, which includes a bicyclo[2.2.2]octane framework, and a methoxyaniline moiety attached via a carbonyl group.
Preparation Methods
The synthesis of 3-[(4-Methoxyphenyl)carbamoyl]bicyclo[222]oct-5-ene-2-carboxylic acid typically involves multiple steps One common synthetic route starts with the preparation of the bicyclo[22The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The methoxyaniline moiety can interact with enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity and stability, allowing the compound to fit into specific binding sites and exert its effects through various biochemical pathways .
Comparison with Similar Compounds
3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid can be compared with other similar compounds, such as:
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride: This compound has a similar bicyclic structure but lacks the methoxyaniline moiety, resulting in different chemical properties and reactivity.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: Another related compound with multiple carboxylic acid groups, used in the synthesis of polyimides and other advanced materials.
The uniqueness of this compound lies in its combination of the bicyclic core with the methoxyaniline group, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19NO4 |
---|---|
Molecular Weight |
301.34g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H19NO4/c1-22-13-8-6-12(7-9-13)18-16(19)14-10-2-4-11(5-3-10)15(14)17(20)21/h2,4,6-11,14-15H,3,5H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
CEVVVIXRBQLFKB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2C3CCC(C2C(=O)O)C=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2C3CCC(C2C(=O)O)C=C3 |
Origin of Product |
United States |
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